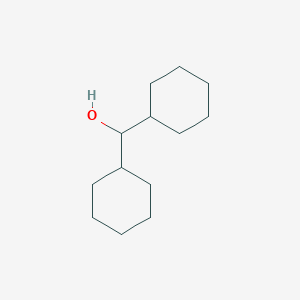

Dicyclohexylmethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60010. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dicyclohexylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFUSPNGFCCTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196213 | |

| Record name | alpha-Cyclohexylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4453-82-1 | |

| Record name | Dicyclohexylmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4453-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cyclohexylcyclohexanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004453821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4453-82-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Cyclohexylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyclohexylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPHA-CYCLOHEXYLCYCLOHEXANEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH2MTW54VJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dicyclohexylmethanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexylmethanol, also known as dicyclohexylcarbinol, is a sterically hindered secondary alcohol with the chemical formula C₁₃H₂₄O.[1][2] Its molecular structure consists of a central methanol carbon atom bonded to two cyclohexyl rings and a hydroxyl group. This unique structure imparts specific physical and chemical properties that make it a valuable intermediate and reagent in organic synthesis. This technical guide provides an in-depth overview of the chemical properties of this compound, including its physical characteristics, reactivity, and spectral data. Detailed experimental protocols for its synthesis and purification are also presented.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[3][4] It is characterized by its low solubility in water but good solubility in organic solvents such as ethanol and methanol.[1][4] The compound is relatively stable under standard conditions but should be protected from moisture and strong oxidizing agents.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4453-82-1 | [2] |

| Molecular Formula | C₁₃H₂₄O | [1][2] |

| Molecular Weight | 196.33 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3][4] |

| Melting Point | 58-64 °C | [3][4] |

| Boiling Point | 153-155 °C at 12 mmHg | [4] |

| Density | 0.971 g/cm³ | [5] |

| Solubility | Soluble in organic solvents (e.g., methanol); low solubility in water. | [1][4] |

| pKa | 15.17 ± 0.20 (Predicted) | [4] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following table summarizes the key spectral data.

Table 2: Spectral Data of this compound

| Technique | Key Features and Observations |

| ¹H NMR | Data available, but specific shifts not detailed in search results. |

| ¹³C NMR | Data available, but specific shifts not detailed in search results. |

| Infrared (IR) Spectroscopy | A broad peak characteristic of an O-H stretch from the alcohol functional group is expected around 3200-3600 cm⁻¹. C-H stretching of the cyclohexyl rings would appear around 2850-3000 cm⁻¹. A C-O stretching band is expected in the 1000-1260 cm⁻¹ region. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z = 196.33. Fragmentation patterns would likely involve the loss of water (M-18) and cleavage of the cyclohexyl rings. |

Chemical Reactivity and Applications

This compound's primary utility lies in its role as a reagent in organic synthesis.[1] The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation to the corresponding ketone, dicyclohexyl ketone. Its bulky cyclohexyl groups can introduce steric hindrance in a target molecule, influencing reaction stereoselectivity and the properties of the final product. It is also noted for its ability to act as a hydrogen bond donor or acceptor.[10]

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes to this compound are the reduction of dicyclohexyl ketone and the Grignard reaction between a cyclohexyl magnesium halide and cyclohexanecarboxaldehyde.

1. Reduction of Dicyclohexyl Ketone with Sodium Borohydride

This is a common and effective method for the synthesis of this compound, with reported yields as high as 88%.[11][12]

Materials:

-

Dicyclohexyl ketone

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Hydrochloric acid (aqueous solution, e.g., 1 M)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dicyclohexyl ketone in ethanol.

-

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in portions to the stirred solution. The reaction is exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly add aqueous hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture. Be cautious as hydrogen gas will be evolved.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing: Wash the organic layer with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

2. Grignard Synthesis

This method involves the reaction of a Grignard reagent, cyclohexylmagnesium bromide, with cyclohexanecarboxaldehyde.

Materials:

-

Magnesium turnings

-

Cyclohexyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Cyclohexanecarboxaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a condenser, addition funnel, and magnetic stir bar, place the magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Initiation: Add a small portion of a solution of cyclohexyl bromide in anhydrous diethyl ether from the addition funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. If the reaction does not start, gentle warming may be necessary.

-

Grignard Reagent Formation: Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Reaction with Aldehyde: After the formation of the Grignard reagent is complete, cool the flask in an ice bath. Add a solution of cyclohexanecarboxaldehyde in anhydrous diethyl ether dropwise from the addition funnel.

-

Quenching: After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Follow steps 5-9 from the reduction protocol to extract, wash, dry, and purify the this compound product.

Purification of this compound

Recrystallization is a common method for purifying solid this compound.

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., a mixture of ethanol and water, or hexanes).

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualizations

Caption: General experimental workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activities or associated signaling pathways of this compound. Toxicological studies are not extensive, with safety data sheets indicating that the toxicological properties have not been fully investigated.[3] While some derivatives of related structures, such as dicyclohexylurea, have been investigated for biological activities, these findings are not directly applicable to this compound.[13] Further research is required to elucidate any potential pharmacological or biological roles of this compound.

Safety and Handling

This compound is considered irritating to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[4] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through standard organic chemistry techniques, such as the reduction of its corresponding ketone or via a Grignard reaction. While its primary application is in synthetic organic chemistry, its biological profile remains largely unexplored, presenting potential opportunities for future research. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals working with this compound.

References

- 1. CAS 4453-82-1: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound | 4453-82-1 | EAA45382 | Biosynth [biosynth.com]

- 11. Answered: Ketone reduction 910 Dicyclohexyl ketone Reduce the ketone. 1. NaBH4, ethanol 2. H3O+ H OH this compound (88%) (a 2° alcohol) | bartleby [bartleby.com]

- 12. Solved Ketone reduction→?2.H3O+1.NaBH4,ethanolDicyclohexyl | Chegg.com [chegg.com]

- 13. Synthesis and biological evaluation of N-dehydrodipeptidyl-N,N'-dicyclohexylurea analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Dicyclohexylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to dicyclohexylmethanol, a valuable intermediate in pharmaceutical and chemical synthesis. This document details experimental protocols, reaction mechanisms, and quantitative data to facilitate its preparation in a laboratory setting.

Executive Summary

This compound, also known as dicyclohexylcarbinol, is a secondary alcohol bearing two cyclohexyl groups. Its synthesis is primarily achieved through two main strategies: the Grignard reaction utilizing a cyclohexylmagnesium halide and a suitable carbonyl compound, and the reduction of dicyclohexyl ketone. This guide presents detailed methodologies for these approaches, offering a comparative analysis to aid in the selection of the most appropriate synthetic route based on available starting materials, desired yield, and experimental setup.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₂₄O[1][2][3] |

| Molecular Weight | 196.33 g/mol [1] |

| Appearance | White to off-white solid[4] |

| Melting Point | 58-64 °C[4] |

| Boiling Point | 154 °C at 12 mmHg[4] |

| Solubility | Soluble in methanol and other organic solvents; sparingly soluble in water.[2][5] |

| CAS Number | 4453-82-1[1][2][3] |

Synthetic Routes

Two principal and reliable methods for the synthesis of this compound are detailed below.

Grignard Reaction Synthesis

The Grignard reaction offers a versatile method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this involves the reaction of a cyclohexyl Grignard reagent with an appropriate electrophile, such as an ester (ethyl formate).

Figure 1: Grignard reaction pathway for this compound synthesis.

Experimental Protocol: Synthesis via Grignard Reaction with Ethyl Formate

This protocol is adapted from standard Grignard procedures.[6][7][8]

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Cyclohexyl bromide

-

Ethyl formate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for workup)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried in an oven and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

-

Dissolve cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF and add a small portion to the flask. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction.

-

Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ethyl Formate:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve ethyl formate (0.5 equivalents) in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard solution with vigorous stirring. A second equivalent of the Grignard reagent will then react with the initially formed ketone.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or heptane/ethyl acetate, or by column chromatography on silica gel.[9][10][11]

-

Reduction of Dicyclohexyl Ketone

The reduction of dicyclohexyl ketone to this compound is a straightforward and often high-yielding method. This can be achieved using various reducing agents, with sodium borohydride being a common and convenient choice. Catalytic hydrogenation is another effective, albeit more equipment-intensive, alternative.

Figure 2: Reduction of dicyclohexyl ketone to this compound.

Experimental Protocol: Reduction with Sodium Borohydride (NaBH₄)

This protocol is based on general procedures for ketone reduction using sodium borohydride.[12][13][14][15]

Materials:

-

Dicyclohexyl ketone

-

Methanol or ethanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Diethyl ether or dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Reduction:

-

In a round-bottom flask, dissolve dicyclohexyl ketone (1.0 equivalent) in methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5 to 2.0 molar equivalents) portion-wise to the stirred solution.[15] The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[13]

-

-

Workup and Purification:

-

Slowly add water to the reaction mixture to quench the excess sodium borohydride and decompose the borate esters.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with three portions of diethyl ether or dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purify the this compound by recrystallization or column chromatography as described in the Grignard protocol.

-

Comparative Analysis of Synthetic Routes

| Parameter | Grignard Reaction | NaBH₄ Reduction | Catalytic Hydrogenation |

| Starting Materials | Cyclohexyl halide, Magnesium, Ethyl formate | Dicyclohexyl ketone, NaBH₄ | Dicyclohexyl ketone, H₂ gas, Catalyst (e.g., Pt, Pd, Ru) |

| Typical Yield | 60-80% (estimated for analogous reactions) | Reported as high as 88%[12] | Generally high, >90% (for similar reductions) |

| Reaction Conditions | Anhydrous, inert atmosphere required; often exothermic. | Mild, can be run in alcoholic solvents at room temperature. | Requires specialized high-pressure hydrogenation equipment. |

| Key Advantages | Builds the carbon skeleton. | Operationally simple, uses common lab reagents, high yield. | "Green" reaction with water as the only byproduct, high atom economy. |

| Key Disadvantages | Sensitive to moisture and air; requires careful handling of reactive intermediates. | Requires a pre-existing ketone. | Requires specialized and potentially hazardous equipment. |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy [1][16][17]

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the region of 0.8-2.0 ppm corresponding to the 22 protons of the two cyclohexyl rings. A characteristic signal for the proton on the carbon bearing the hydroxyl group (the carbinol proton) will appear as a multiplet further downfield, typically around 3.2-3.6 ppm. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon-13 NMR spectrum will show a signal for the carbinol carbon at approximately 75-80 ppm. The carbons of the cyclohexyl rings will appear in the aliphatic region, typically between 25 and 45 ppm.[16][18][19]

Infrared (IR) Spectroscopy [1][20][21]

The IR spectrum of this compound will exhibit characteristic absorption bands:

-

A strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

-

Strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

-

A C-O stretching vibration in the fingerprint region, typically around 1050-1150 cm⁻¹.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Figure 3: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound can be effectively achieved by either the Grignard reaction or the reduction of dicyclohexyl ketone. The choice of method will depend on the specific requirements of the researcher, including the availability of starting materials and equipment. The sodium borohydride reduction of dicyclohexyl ketone stands out as a particularly convenient and high-yielding laboratory method. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this important chemical intermediate.

References

- 1. alpha-Cyclohexylcyclohexanemethanol | C13H24O | CID 78197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 4453-82-1 [amp.chemicalbook.com]

- 5. CAS 4453-82-1: this compound | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Answered: Ketone reduction 910 Dicyclohexyl ketone Reduce the ketone. 1. NaBH4, ethanol 2. H3O+ H OH this compound (88%) (a 2° alcohol) | bartleby [bartleby.com]

- 13. rsc.org [rsc.org]

- 14. scribd.com [scribd.com]

- 15. scielo.br [scielo.br]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. rsc.org [rsc.org]

- 18. Methanol(67-56-1) 13C NMR spectrum [chemicalbook.com]

- 19. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Safety Data Sheet of Dicyclohexylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Dicyclohexylmethanol (CAS No. 4453-82-1), compiled and synthesized from various Safety Data Sheets (SDS). The information is presented to be directly applicable to laboratory and research settings, with a focus on safe handling, storage, and emergency procedures.

Chemical Identification and Physical Properties

This compound, also known as dicyclohexylcarbinol, is an organic compound with the molecular formula C₁₃H₂₄O.[1][2][3][4] It is recognized for its utility as a reagent in organic synthesis, particularly in the preparation of cyclohexane derivatives.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₄O | [1][2][3][4] |

| Molecular Weight | 196.33 g/mol | [1][2][3] |

| Appearance | Solid Crystalline / Colorless to light yellow liquid | [1][5][2] |

| Odor | No information available | [1] |

| Melting Point | 58 - 64 °C / 136.4 - 147.2 °F | [1][5] |

| Boiling Point | 153 - 155 °C / 307.4 - 311 °F | [1] |

| Solubility | Soluble in methanol (0.1g/mL, clear) and other common organic solvents. Low solubility in water. | [5][2] |

| Vapor Pressure | 0.000894 mmHg at 25°C | [5] |

| Density | 0.8924 g/cm³ (rough estimate) | [5] |

Hazard Identification and Classification

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is not considered hazardous.[1] However, some sources indicate it can be irritating to the eyes, respiratory system, and skin.[5] It is crucial to handle the substance with care, employing appropriate personal protective equipment.

Table 2: Hazard Statements and Precautionary Measures

| Category | Information | Source(s) |

| GHS Hazard Statements | No specific hazard statements are consistently listed. | [6][7] |

| GHS Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| Risk Phrases (obsolete) | R36/37/38: Irritating to eyes, respiratory system and skin. | [5] |

| Safety Phrases (obsolete) | S22: Do not breathe dust. S24/25: Avoid contact with skin and eyes. | [5] |

Experimental Protocols for Safety Assessment

The safety data provided in an SDS is derived from standardized experimental protocols. While the SDS itself does not detail these methods, this guide outlines the principles of the key experiments.

Determining Flash Point: The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air. A common method is the Cleveland Open-Cup Method (ASTM D92) .

-

Apparatus: A Cleveland open-cup tester, which consists of a brass cup, a heating plate, and a test flame applicator.

-

Procedure:

-

The sample is placed in the test cup and heated at a slow, constant rate.

-

A small test flame is passed across the cup at specified intervals.

-

The flash point is the temperature at which the vapors above the liquid ignite upon application of the test flame.

-

Acute Toxicity Testing (e.g., LD50): Acute toxicity data, often expressed as an LD50 (lethal dose for 50% of a test population), is determined through studies on laboratory animals. The OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) is a common protocol.

-

Principle: A stepwise procedure with the use of a minimal number of animals.

-

Procedure:

-

A single animal is dosed at a defined starting level.

-

Depending on the outcome (survival or death), the dose for the next animal is adjusted up or down.

-

The test is continued until a stopping criterion is met, which allows for the classification of the substance's toxicity.

-

Safe Handling and Storage Workflow

Proper handling and storage are paramount to ensure laboratory safety. The following diagram illustrates the logical workflow for managing this compound in a research environment.

Caption: Workflow for the safe handling of this compound.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [1] |

| Respiratory Protection | No protective equipment is needed under normal use conditions. If dust is generated, a particle filter is recommended. | [1] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. | [1] |

First-Aid and Fire-Fighting Measures

In the event of an emergency, prompt and appropriate action is critical.

Table 4: First-Aid Procedures

| Exposure Route | First-Aid Measure | Source(s) |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [1][7] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. | [1][7] |

| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur. | [1][7] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur. | [1][7] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7]

-

Specific Hazards: Keep product and empty container away from heat and sources of ignition.[1]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

Accidental Release Measures

In case of a spill, the following steps should be taken:

-

Personal Precautions: Ensure adequate ventilation and use personal protective equipment as required. Avoid dust formation.[1]

-

Environmental Precautions: Should not be released into the environment.[1]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[1]

Stability and Reactivity

Understanding the chemical stability and reactivity is crucial for safe storage and handling.

-

Reactivity: No known hazardous reactions under normal processing.[1]

-

Chemical Stability: Moisture sensitive.[1]

-

Conditions to Avoid: Incompatible products, exposure to moisture.[1][8]

-

Hazardous Decomposition Products: None under normal use conditions.[1]

Toxicological and Ecological Information

Currently, there is limited specific toxicological and ecological data available for this compound in the reviewed Safety Data Sheets.

Table 5: Toxicological and Ecological Data

| Data Point | Value | Source(s) |

| Acute Toxicity | No data available | [1][6][7] |

| Carcinogenicity | No data available | [6][7] |

| Ecotoxicity | No data available | [6][7] |

| Persistence and Degradability | No data available | [6] |

| Bioaccumulative Potential | No data available | [6] |

Given the lack of comprehensive data, it is prudent to handle this compound as a potentially harmful substance and prevent its release into the environment.

This guide is intended for informational purposes and should be used in conjunction with the official Safety Data Sheet provided by the supplier. Always refer to the original SDS for the most current and complete information.

References

- 1. fishersci.com [fishersci.com]

- 2. CAS 4453-82-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [chembk.com]

- 6. Page loading... [guidechem.com]

- 7. echemi.com [echemi.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic Profile of Dicyclohexylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dicyclohexylmethanol (CAS No. 4453-82-1), a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for each spectroscopic technique are also provided to ensure reproducibility and aid in method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound, providing insights into its proton and carbon environments.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.25 | d | 1H | CH-OH |

| 1.0 - 2.0 | m | 22H | Cyclohexyl H |

| 1.65 | s | 1H | O-H |

Data obtained in CDCl₃ on a Varian A-60 instrument.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| 77.9 | CH-OH |

| 42.6 | Cyclohexyl CH |

| 29.5 | Cyclohexyl CH₂ |

| 26.6 | Cyclohexyl CH₂ |

| 26.2 | Cyclohexyl CH₂ |

Data obtained in Chloroform-d with TMS as a reference on a Varian CFT-20 spectrometer.[1]

Experimental Protocol: NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer, such as a Varian A-60. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on a spectrometer, for instance, a Varian CFT-20. To enhance the signal of the low-abundance ¹³C isotope, a larger number of scans and a longer relaxation delay are typically employed.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3380 (broad) | O-H stretch (alcohol) |

| 2920, 2850 | C-H stretch (aliphatic) |

| 1450 | C-H bend (aliphatic) |

| 1060 | C-O stretch (alcohol) |

Data obtained from a KBr wafer sample.[2]

Experimental Protocol: FTIR Spectroscopy

The Fourier-Transform Infrared (FTIR) spectrum of this compound can be obtained using the KBr pellet method.[2]

-

A small amount of this compound is finely ground with spectroscopic grade potassium bromide (KBr).

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

The spectrum is recorded over a typical range of 4000-400 cm⁻¹, with a sufficient number of scans to obtain a high-quality spectrum. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectrometry Data

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Abundance | Proposed Fragment |

| 196 | Low | [M]⁺ (Molecular Ion) |

| 178 | Moderate | [M - H₂O]⁺ |

| 113 | High | [C₈H₁₇]⁺ |

| 95 | Base Peak | [C₇H₁₁]⁺ |

| 83 | High | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 55 | High | [C₄H₇]⁺ |

Data obtained via GC-MS with electron ionization.[2]

Experimental Protocol: Mass Spectrometry

The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI).

-

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

-

The solution is injected into the gas chromatograph, where the compound is vaporized and separated from the solvent.

-

The separated this compound enters the mass spectrometer, where it is ionized by a beam of high-energy electrons (typically 70 eV).

-

The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of Dicyclohexylmethanol in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dicyclohexylmethanol in various common laboratory solvents. Due to the limited availability of specific quantitative data in public literature, this guide presents known solubility information and furnishes detailed experimental protocols to enable researchers to determine precise solubility values for their specific applications.

Introduction to this compound

This compound (also known as dicyclohexylcarbinol) is an organic compound with the chemical formula C₁₃H₂₄O. It is characterized by a hydroxyl group attached to a carbon atom which is, in turn, bonded to two cyclohexyl rings. This structure imparts a significant nonpolar character to the molecule, while the hydroxyl group provides a site for hydrogen bonding. This compound is a white to off-white solid at room temperature.[1][2] Its physical properties, particularly its melting point of 58-64 °C, are important considerations for its dissolution in various solvents.[1][2][3]

Solubility Profile of this compound

The solubility of this compound is governed by the "like dissolves like" principle. Its large, nonpolar dicyclohexyl moiety dictates its affinity for nonpolar organic solvents, while the polar hydroxyl group allows for some interaction with polar solvents.

Qualitative and Quantitative Solubility Data

The following table summarizes the available solubility data for this compound. It is important to note that quantitative data is sparse, and the provided information is based on publicly accessible chemical data sheets and qualitative descriptions.

| Solvent Class | Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility (at ambient temperature) | Reference(s) |

| Polar Protic Solvents | Methanol | CH₃OH | Soluble | 0.1 g/mL, clear | [1][2][4] |

| Ethanol | C₂H₅OH | Soluble | Data not available | [1] | |

| Water | H₂O | Low solubility | Data not available | [5] | |

| Polar Aprotic Solvents | Dimethyl Methanol | C₃H₈O | Soluble | Data not available | [1] |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble | Data not available | [1] |

Note: The term "soluble" in a qualitative context generally implies that a significant amount of the solute dissolves in the solvent, but does not specify the exact concentration.

Experimental Protocol for Determining Solubility

For applications requiring precise solubility values, experimental determination is necessary. The following is a detailed protocol for the isothermal shake-flask method, a common and reliable technique for determining the solubility of a solid in a liquid solvent.[6][7]

3.1. Materials and Equipment

-

This compound (solute)

-

Solvent of interest

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume or mass of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the solid. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vial to rest in the constant temperature environment for a period to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the filtered saturated solution.

-

Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely removed, weigh the remaining solid this compound.

-

Alternatively, the concentration of this compound in the filtered saturated solution can be determined using a suitable analytical technique such as HPLC, GC, or UV-Vis spectrophotometry against a pre-prepared calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/mL using the following formula: Solubility (g/mL) = (mass of dissolved this compound in g) / (volume of solvent in mL)

-

If the quantification was done by weighing the evaporated solid, the mass of the solvent can be determined by subtracting the mass of the dissolved solid from the total mass of the filtered solution. The volume of the solvent can then be calculated using its density at the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: As a largely nonpolar molecule with a single polar functional group, this compound's solubility will be highest in solvents of similar polarity. It is expected to be highly soluble in nonpolar solvents like hydrocarbons and ethers, and moderately soluble in polar aprotic and polar protic solvents.

-

Purity of Compound and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility. It is recommended to use high-purity materials for accurate determinations.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. This compound | 4453-82-1 [chemicalbook.com]

- 3. This compound | 4453-82-1 [amp.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS 4453-82-1: this compound | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Commercial Availability of Dicyclohexylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic utility of dicyclohexylmethanol. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this chemical compound.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically sold in quantities ranging from grams to kilograms, with purity levels generally at 98% or higher. For larger quantities, inquiries for bulk or commercial pricing are usually accommodated by the suppliers.

Table 1: Commercial Suppliers and Pricing of this compound

| Supplier | Catalog Number | Purity | Package Size | Price (USD) | Availability |

| Biosynth | EAA45382 | - | 10 g | $354.00 | 3-4 weeks |

| CP Lab Safety | AAB-AA003PBK-5g | 98% | 5 g | $344.80 | In Stock |

| Fluorochem | F689705 | 98% | 1 g | £32.00 | In Stock (UK) |

| 250 mg | £22.00 | In Stock (UK) | |||

| 25 g | £711.00 | In Stock (UK) | |||

| Ivy Fine Chemicals | 144916 | - | 1 g | $46.80 | In Stock |

| P212121 Store | AA-B20099-1G | > 98.0% | 1 g | $56.00 | In Stock |

| Santa Cruz Biotechnology | sc-264627 | - | - | Inquire | In Stock |

| SRIRAMCHEM | SPD112-09 | High Purity | - | ₹45,000.00 | In Stock |

| Thermo Scientific | - | 98% | 1 g | - | Discontinued |

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. Bulk and commercial quantities are often available upon request.

Physicochemical Properties

This compound, also known as dicyclohexylcarbinol, is a secondary alcohol. Its chemical and physical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4453-82-1 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₃H₂₄O | [1][6][7][8] |

| Molecular Weight | 196.33 g/mol | [1][6][7][8] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 58-64 °C | [3] |

| Boiling Point | 154 °C @ 12 mmHg | [3] |

| Solubility | Soluble in organic solvents like methanol. | [3] |

| Synonyms | Dicyclohexylcarbinol, α-Cyclohexylcyclohexanemethanol | [6][8] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reduction of dicyclohexyl ketone. This can be achieved through various methods, including catalytic hydrogenation or, more conveniently, with hydride reducing agents like sodium borohydride.

This protocol is a representative procedure based on the general reduction of ketones.

Materials:

-

Dicyclohexyl ketone

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (CH₂Cl₂)

-

3 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve dicyclohexyl ketone in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 3 M HCl to neutralize the excess sodium borohydride and decompose the borate ester complex.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add dichloromethane to extract the product.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Development

This compound serves as a key intermediate and building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A notable example is its connection to the synthesis of Dicycloverine (also known as Dicyclomine), an antispasmodic drug. While not a direct precursor in all synthetic routes, its structural motif is central to the final drug molecule.

The following diagram illustrates a plausible synthetic pathway where this compound could be utilized to synthesize a precursor for Dicycloverine. This involves an esterification reaction.

This is a general procedure for the esterification of a secondary alcohol.

Materials:

-

This compound

-

Anhydrous solvent (e.g., dichloromethane or THF)

-

Acyl chloride or carboxylic acid

-

Coupling agent (if using a carboxylic acid, e.g., DCC or EDC)

-

Base (e.g., triethylamine or pyridine)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound and a base in the anhydrous solvent.

-

Cool the solution to 0 °C.

-

Slowly add the acyl chloride to the stirred solution. If using a carboxylic acid and a coupling agent, the carboxylic acid is typically pre-activated with the coupling agent before the addition of the alcohol.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting ester by column chromatography or recrystallization.

Signaling Pathways and Biological Activity

Currently, there is a lack of publicly available information regarding the direct involvement of this compound in specific biological signaling pathways. Its biological activity has been primarily evaluated in the context of safety and toxicology for its use in various industries. Further research would be necessary to explore any potential pharmacological activities.

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized for specific laboratory conditions. All chemical handling should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. DE3213255A1 - Process for the preparation of dicyclomine hydrochloride - Google Patents [patents.google.com]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

Unlocking the Potential of Dicyclohexylmethanol: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential research avenues for dicyclohexylmethanol. This sterically hindered secondary alcohol, with its unique structural features, presents a promising platform for innovation in asymmetric synthesis, materials science, and biocatalysis.

Core Properties and Spectroscopic Data

This compound (C₁₃H₂₄O) is a white crystalline solid at room temperature, characterized by its two bulky cyclohexyl rings attached to a central carbinol carbon.[1] This structure imparts low water solubility but good solubility in organic solvents.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₄O | [1] |

| Molecular Weight | 196.33 g/mol | [1] |

| Melting Point | 58-64 °C | [2] |

| Boiling Point | 154 °C @ 12 mmHg | [2] |

| Appearance | White crystalline solid | [2] |

| Solubility | Low in water, soluble in organic solvents | [2] |

Spectroscopic Characterization:

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While a comprehensive, publicly available spectral database with full assignments is limited, the expected spectral features can be predicted based on its structure and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks and Features |

| ¹H NMR | Signals in the aliphatic region (approx. 1.0-2.0 ppm) corresponding to the cyclohexyl protons. A distinct signal for the methine proton (CH-OH) is expected further downfield, likely coupled to the adjacent cyclohexyl protons. The hydroxyl proton will appear as a broad singlet, with its chemical shift dependent on concentration and solvent. |

| ¹³C NMR | Multiple signals in the aliphatic region (approx. 25-45 ppm) for the non-equivalent carbons of the cyclohexyl rings. The carbinol carbon (CH-OH) is expected to appear significantly downfield (approx. 70-80 ppm).[3] |

| FT-IR | A strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of an alcohol.[4] Strong C-H stretching vibrations just below 3000 cm⁻¹ are expected for the sp³ hybridized carbons of the cyclohexyl rings. A C-O stretching vibration will be present in the 1000-1200 cm⁻¹ region.[4] |

| Mass Spec. | The molecular ion peak (M⁺) at m/z = 196. The fragmentation pattern is expected to show loss of water (M-18), and cleavage of the C-C bond adjacent to the oxygen, leading to the loss of a cyclohexyl radical (M-83), resulting in a prominent peak at m/z = 113.[5][6] Further fragmentation of the cyclohexyl rings would lead to characteristic clusters of peaks separated by 14 mass units (CH₂).[5] |

Established Synthesis and Applications

The primary route to this compound is the catalytic hydrogenation of dicyclohexyl ketone, which itself can be derived from the hydrogenation of benzophenone.[7] This compound has found utility as a chemical intermediate, a solvent, and notably, as a key component in Liquid Organic Hydrogen Carrier (LOHC) systems.

Synthesis via Catalytic Hydrogenation

The hydrogenation of benzophenone to this compound is a key process, particularly in the context of LOHC technology.

Experimental Protocol: Two-Stage Hydrogenation of Benzophenone to this compound

This protocol is based on the principles outlined for LOHC systems.

Materials:

-

Benzophenone

-

Ruthenium on alumina (Ru/Al₂O₃) catalyst

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls

-

Solvent (e.g., decalin)

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Preparation: The Ru/Al₂O₃ catalyst is prepared by incipient wetness impregnation of alumina with a ruthenium salt solution, followed by drying and reduction under a hydrogen atmosphere.

-

Reaction Setup: The autoclave is charged with benzophenone, the Ru/Al₂O₃ catalyst (typically 1-5 mol% Ru relative to the substrate), and the solvent.

-

Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to approximately 50 bar. The reaction mixture is heated to a temperature range of 90-180 °C with vigorous stirring.

-

Monitoring: The reaction progress is monitored by taking aliquots and analyzing them by gas chromatography (GC) to observe the disappearance of benzophenone and the appearance of this compound.

-

Work-up: Upon completion, the reactor is cooled to room temperature and depressurized. The catalyst is removed by filtration. The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or distillation.

Application in Liquid Organic Hydrogen Carrier (LOHC) Systems

This compound, paired with benzophenone, forms a promising LOHC system. This compound serves as the hydrogen-rich liquid, which can be safely stored and transported. Upon demand, hydrogen is released through a catalytic dehydrogenation process, regenerating benzophenone.

Potential Research Areas

The unique steric and electronic properties of this compound open up several promising avenues for future research.

Asymmetric Synthesis: Chiral Auxiliaries

The bulky dicyclohexyl moiety can be exploited to create a sterically demanding chiral environment. By resolving racemic this compound or synthesizing it in an enantiopure form, it can be used as a chiral auxiliary to control the stereochemical outcome of various reactions.

Potential Research Workflow:

-

Resolution/Asymmetric Synthesis: Develop methods for obtaining enantiomerically pure (R)- and (S)-dicyclohexylmethanol. This could involve enzymatic kinetic resolution of the racemate or asymmetric reduction of dicyclohexyl ketone.

-

Auxiliary Attachment: Covalently attach the chiral this compound to a prochiral substrate (e.g., an acrylic acid derivative to form a chiral acrylate ester).

-

Diastereoselective Reactions: Investigate the use of these chiral derivatives in reactions such as Diels-Alder cycloadditions, conjugate additions, and aldol reactions.[8][9] The steric bulk of the dicyclohexyl groups is expected to effectively shield one face of the reactive center, leading to high diastereoselectivity.

-

Auxiliary Cleavage: Develop mild conditions to cleave the auxiliary, yielding the enantiomerically enriched product and allowing for the recovery and reuse of the chiral alcohol.

Materials Science: Novel Polymers and Lubricant Additives

The rigid and bulky nature of the this compound core can be incorporated into polymers to enhance their thermal stability and modify their mechanical properties. Furthermore, ester derivatives of this compound could find applications as high-performance lubricant additives.

Potential Research Directions:

-

Polyester Synthesis: this compound can be used as a diol monomer in polycondensation reactions with various diacids or their derivatives to synthesize novel polyesters.[10][11] The resulting polymers are expected to exhibit high glass transition temperatures and thermal stability due to the rigid cyclohexyl units.

-

Lubricant Additives: Esterification of this compound with fatty acids or dicarboxylic acids could yield esters with potential as lubricant base oils or additives.[12] The branched, bulky structure may lead to a low pour point and good thermal-oxidative stability.[12]

Experimental Protocol: Synthesis of a this compound-Based Polyester

Materials:

-

This compound

-

A dicarboxylic acid chloride (e.g., terephthaloyl chloride)

-

A suitable solvent (e.g., anhydrous dichlorobenzene)

-

A base (e.g., pyridine) to act as an acid scavenger

Procedure:

-

In a flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve this compound and pyridine in dichlorobenzene.

-

Slowly add a solution of the diacid chloride in dichlorobenzene to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to a temperature sufficient for polymerization (e.g., 150-200 °C) and maintain for several hours.

-

Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol.

-

Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum.

-

Characterize the polymer's molecular weight, thermal properties (TGA, DSC), and mechanical properties.

Biocatalysis: Green Synthesis of Chiral this compound

Biocatalytic methods offer an environmentally friendly alternative for the synthesis of chiral alcohols. The reduction of dicyclohexyl ketone to this compound can be explored using isolated enzymes or whole-cell systems.

Potential Research Avenues:

-

Enzyme Screening: Screen a library of alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) for their ability to reduce dicyclohexyl ketone.[13][14] The stereoselectivity of the reduction (i.e., which enantiomer of the alcohol is produced) will be a key parameter to evaluate.

-

Whole-Cell Biotransformation: Investigate the use of microorganisms (e.g., yeast, bacteria) known to possess reductive capabilities for the transformation of dicyclohexyl ketone.[14]

-

Enzymatic Kinetic Resolution: Explore the use of lipases to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the unreacted enantiomer and the acylated product.[15][16][17]

Experimental Protocol: Biocatalytic Reduction of Dicyclohexyl Ketone

Materials:

-

Dicyclohexyl ketone

-

A selected alcohol dehydrogenase (ADH) or a whole-cell biocatalyst

-

A cofactor (e.g., NADH or NADPH) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

-

Buffer solution (e.g., phosphate buffer, pH 7)

-

Organic co-solvent (e.g., DMSO) to dissolve the substrate

Procedure:

-

Prepare a buffered solution containing the cofactor regeneration system.

-

Add the ADH or whole-cell biocatalyst.

-

Add a solution of dicyclohexyl ketone in a minimal amount of co-solvent.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking.

-

Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the this compound produced.

-

Upon completion, extract the product with an organic solvent, dry the organic layer, and remove the solvent. Purify the product if necessary.

Conclusion

This compound, a molecule with a seemingly simple structure, holds considerable untapped potential for advanced applications. Its established role in LOHC technology provides a strong foundation for its production and handling. This guide has outlined several promising research directions in asymmetric synthesis, materials science, and biocatalysis. By exploring these avenues, researchers can unlock new functionalities and applications for this versatile building block, contributing to advancements in sustainable chemistry, drug development, and materials innovation.

References

- 1. alpha-Cyclohexylcyclohexanemethanol | C13H24O | CID 78197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. FTIR [terpconnect.umd.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Highly diastereoselective Diels-Alder reaction using a chiral auxiliary derived from levoglucosenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. researchgate.net [researchgate.net]

- 12. Products [petraxadditives.com]

- 13. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions | Semantic Scholar [semanticscholar.org]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Dicyclohexylmethanol in Friedel-Crafts Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of dicyclohexylmethanol as an alkylating agent in Friedel-Crafts reactions. The protocols detailed below are based on established methodologies for the alkylation of aromatic compounds, particularly phenols, using secondary alcohols in the presence of a Lewis acid catalyst.

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of an aromatic ring. While traditionally employing alkyl halides, the use of alcohols as alkylating agents offers a more atom-economical and often milder alternative. This compound, a secondary alcohol, can serve as a precursor to the dicyclohexylmethyl carbocation, a bulky electrophile that can be introduced into aromatic systems to generate sterically hindered products. These products can be of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures.

The most common approach for activating alcohols in Friedel-Crafts reactions involves the use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), or a strong Brønsted acid. The Lewis acid coordinates to the hydroxyl group of the alcohol, facilitating its departure as a good leaving group and generating the corresponding carbocation for the electrophilic aromatic substitution.

Reaction Mechanism: BF₃·OEt₂ Catalyzed Alkylation

The reaction proceeds through a classic electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Activation of this compound: The Lewis acid, boron trifluoride etherate, coordinates to the oxygen atom of the hydroxyl group of this compound.

-

Formation of the Electrophile: The coordinated BF₃ facilitates the departure of the hydroxyl group as a stable complex, generating the dicyclohexylmethyl carbocation.

-

Electrophilic Attack: The electron-rich aromatic ring of the substrate (e.g., a phenol or anisole) acts as a nucleophile, attacking the dicyclohexylmethyl carbocation. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A weak base, typically the solvent or the counter-ion of the Lewis acid complex, abstracts a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final alkylated product.

Caption: General mechanism of BF₃·OEt₂ catalyzed Friedel-Crafts alkylation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for Friedel-Crafts alkylations of phenols with alcohols using boron trifluoride etherate as a catalyst. While specific data for this compound is not extensively published, these examples with other secondary alcohols provide a strong predictive framework.

| Aromatic Substrate | Alkylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenol | Ethanol | BF₃·OEt₂ | None | 120 | 4 | 75 | [1] |

| p-Cresol | Ethanol | BF₃·OEt₂ | None | 120 | 4 | 78 | [1] |

| Phenol | Cyclohexene | Silica-supported BF₃ | 1,2-Dichloroethane | 85-90 | 3 | 30-50 | [2] |

| Anisole | Cyclohexene | Silica-supported BF₃ | 1,2-Dichloroethane | 85-90 | 3 | N/A | [2] |

Note: Yields are highly substrate and condition dependent. The use of a bulky alcohol like this compound may require longer reaction times or higher temperatures.

Experimental Protocols

The following protocols are generalized procedures for the Friedel-Crafts alkylation of aromatic compounds with this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Boron Trifluoride Etherate Catalyzed Alkylation of Phenols

This protocol is adapted from the general procedure for the alkylation of aryl alcohols with BF₃·OEt₂.[1]

Materials:

-

Phenol (or substituted phenol)

-

This compound

-

Boron Trifluoride Etherate (BF₃·OEt₂)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq) and this compound (1.1 - 1.5 eq).

-

Solvent Addition: Add anhydrous dichloromethane (5-10 mL per gram of phenol).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add boron trifluoride etherate (1.5 - 2.0 eq) to the stirred solution. The addition is exothermic, so it may be necessary to cool the flask in an ice bath.

-

Reaction: Heat the reaction mixture to reflux (approximately 40 °C for DCM) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Caution: Quenching is exothermic and will release gas. Add slowly with swirling.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Caption: Workflow for BF₃·OEt₂ catalyzed Friedel-Crafts alkylation.

Safety Precautions

-

Boron trifluoride etherate is corrosive, moisture-sensitive, and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and wear appropriate PPE.

-

The reaction and quenching steps can be exothermic. Use appropriate cooling and proceed with caution.

Conclusion